molecular formula C22H27N5O2 B2539826 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(4-ethylphenyl)acetamide CAS No. 1002431-91-5

2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(4-ethylphenyl)acetamide

Cat. No.: B2539826
CAS No.: 1002431-91-5
M. Wt: 393.491
InChI Key: JTYIFXREXISIHW-UHFFFAOYSA-N
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Description

The compound 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(4-ethylphenyl)acetamide (hereafter referred to as the target compound) features a pyrimidinone core substituted at position 4 with a propyl group and at position 2 with a 3,5-dimethylpyrazole moiety. The acetamide group is linked to a 4-ethylphenyl aromatic ring.

Properties

IUPAC Name

2-[2-(3,5-dimethylpyrazol-1-yl)-6-oxo-4-propylpyrimidin-1-yl]-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O2/c1-5-7-19-13-21(29)26(22(24-19)27-16(4)12-15(3)25-27)14-20(28)23-18-10-8-17(6-2)9-11-18/h8-13H,5-7,14H2,1-4H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTYIFXREXISIHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)N(C(=N1)N2C(=CC(=N2)C)C)CC(=O)NC3=CC=C(C=C3)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(4-ethylphenyl)acetamide is a complex organic molecule that incorporates multiple heterocyclic rings and functional groups. Its structural complexity suggests potential biological significance, particularly in medicinal chemistry. This article reviews the biological activities associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The IUPAC name of the compound indicates its complex structure, which includes:

  • A pyrazole ring : Contributes to various biological activities.
  • A pyrimidine ring : Known for its role in nucleic acid metabolism.
  • An ethylphenyl group : May enhance lipophilicity and biological activity.

The biological activity of the compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. This interaction can lead to modulation of various biochemical pathways, potentially resulting in:

  • Antioxidant properties : The compound may scavenge free radicals, reducing oxidative stress.
  • Anti-inflammatory effects : By inhibiting pro-inflammatory cytokines or enzymes.
  • Antimicrobial activity : Possible inhibition of bacterial or viral growth through disruption of essential cellular processes.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

1. Antioxidant Activity

Studies have shown that pyrazole derivatives can exhibit significant antioxidant properties. For instance, molecular docking studies suggest that such compounds can effectively bind to oxidative stress-related targets, thereby mitigating cellular damage caused by reactive oxygen species (ROS) .

2. Anti-inflammatory Effects

Compounds with similar structures have been reported to possess anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes and other inflammatory mediators . This suggests that our compound may also exhibit similar effects.

3. Antimicrobial Properties

Research has highlighted the antimicrobial potential of pyrazole derivatives. For example, certain derivatives have shown effectiveness against various bacterial strains and viruses . This activity could be attributed to their ability to interfere with microbial metabolic pathways.

Case Studies and Research Findings

StudyFindings
Azzam et al. (2017)Identified pyrazole derivatives with significant antiviral activity against NS2B-NS3 virus .
Elgemeie & Hanfy (1999)Reported on the synthesis and biological evaluation of pyrazole derivatives showing antibacterial properties .
Zhang et al. (2020)Investigated new pyrazole derivatives as potential chemotherapeutics exhibiting anticancer properties .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Variations

The target compound shares a pyrimidinone-acetamide scaffold with several analogs, but substituents critically differentiate its physicochemical and biological properties. Below is a comparative analysis:

Table 1: Substituent Comparison of Target Compound and Analogs
Compound Name Pyrimidinone Substituents Aryl Group (Acetamide) Key Structural Features
Target Compound 4-propyl, 2-(3,5-dimethylpyrazol-1-yl) 4-ethylphenyl Propyl enhances lipophilicity
2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-[4-(trifluoromethyl)phenyl]acetamide 4-methyl, 5-ethyl, 2-(3,5-dimethylpyrazol-1-yl) 4-(trifluoromethyl)phenyl Trifluoromethyl increases electronegativity
2-(4-Hydroxypyrimidin-2-ylsulfanyl)-N-(5-methylisoxazol-3-yl)acetamide 4-hydroxy, 2-sulfanyl 5-methylisoxazol-3-yl Sulfanyl linkage alters hydrogen bonding
(R)-2-(4-(2-((1-(5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)pyrrolidin-3-yl)oxy)pyridin-4-yl)-3,5-dimethyl-1H-pyrazol-1-yl)-N-cyclopropylacetamide Pyridazinone-pyrrolidinyl hybrid Cyclopropylamide Chloro and pyridazinone enhance polarity

Physicochemical and Pharmacokinetic Implications

  • Lipophilicity : The target compound’s 4-propyl group increases lipophilicity compared to the 4-methyl/5-ethyl analog in . This may improve membrane permeability but reduce aqueous solubility .
  • In contrast, the target’s 4-ethylphenyl group balances moderate hydrophobicity and steric bulk .
  • Hydrogen Bonding: The pyrimidinone’s carbonyl and pyrazole’s N-atoms in the target compound enable hydrogen bonding, akin to the sulfanyl group in ’s analog. However, the latter’s isoxazole ring may limit π-π stacking compared to pyrazole .

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